Ethylene diamine diperchlorate
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Overview
Description
Ethylene diamine diperchlorate is a chemical compound with the molecular formula C₂H₁₀Cl₂N₂O₈. It is known for its high reactivity and is used in various chemical processes. This compound is a derivative of ethylene diamine, which is a colorless liquid with an ammonia-like odor and is widely used in chemical synthesis .
Preparation Methods
Ethylene diamine diperchlorate can be synthesized through the reaction of ethylene diamine with perchloric acid. The reaction typically involves mixing ethylene diamine with an aqueous solution of perchloric acid under controlled conditions to form the diperchlorate salt. The reaction is exothermic and requires careful temperature control to prevent decomposition or unwanted side reactions .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves the same basic reaction but may include additional steps for purification and stabilization of the final product .
Chemical Reactions Analysis
Ethylene diamine diperchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of ethylene diamine and other reduced species.
Substitution: It can undergo substitution reactions where the perchlorate groups are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylene diamine diperchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in the preparation of certain biological compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of other chemicals and materials .
Mechanism of Action
The mechanism of action of ethylene diamine diperchlorate involves its high reactivity due to the presence of the perchlorate groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethylene diamine diperchlorate can be compared with other similar compounds such as:
Ethylenediamine: A basic amine used in chemical synthesis.
Diethylenetriamine: Another amine with similar properties but different reactivity.
Triethylenetetramine: A larger amine with more complex reactivity.
The uniqueness of this compound lies in its high reactivity and the presence of perchlorate groups, which make it suitable for specific chemical processes that other similar compounds may not be able to perform .
Properties
IUPAC Name |
2-azaniumylethylazanium;diperchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClHO4/c3-1-2-4;2*2-1(3,4)5/h1-4H2;2*(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAKXNVJDXWYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])[NH3+].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10Cl2N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15718-71-5 |
Source
|
Record name | Ethylene diamine diperchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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